An In-depth Technical Guide on the Physical and Chemical Properties of Diisopropylamine Hydrochloride
An In-depth Technical Guide on the Physical and Chemical Properties of Diisopropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of diisopropylamine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where this compound is of interest.
Chemical Identity
Diisopropylamine hydrochloride is the hydrochloride salt of diisopropylamine, a secondary amine. It is a white to almost white crystalline powder.
| Identifier | Value |
| Chemical Name | N-propan-2-ylpropan-2-amine;hydrochloride |
| Synonyms | Diisopropylammonium chloride, Bis(isopropyl)ammonium chloride |
| CAS Number | 819-79-4 |
| Molecular Formula | C₆H₁₆ClN |
| Molecular Weight | 137.65 g/mol [1] |
| Chemical Structure | |
|  |
| Appearance | White to almost white powder or crystals | [2] |
| Melting Point | 210 - 220 °C | [1] |
| Boiling Point | Not applicable (decomposes) | |
| Solubility | Soluble in water. Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2][3] | [2][3] |
| Hygroscopicity | Hygroscopic |
Chemical Properties
The chemical behavior of diisopropylamine hydrochloride is dictated by the diisopropylammonium cation.
| Property | Value | Source(s) |
| pKa (of the conjugate acid) | 11.07 (for diisopropylammonium ion) | |
| Stability | Stable under recommended storage conditions. | |
| Reactivity | Reacts with strong bases to liberate the free amine, diisopropylamine. It is incompatible with strong oxidizing agents. |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of diisopropylamine hydrochloride.
| Spectroscopy | Data Summary |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methine proton of the isopropyl groups, as well as a broad signal for the N-H protons. The chemical shifts will be influenced by the solvent used.[4] |
| FTIR | The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (typically broad in the 2700-2400 cm⁻¹ region for amine salts), C-H stretching (around 2900-3000 cm⁻¹), and N-H bending vibrations. |
Experimental Protocols
The following are detailed methodologies for the determination of key properties of diisopropylamine hydrochloride.
A common method for the preparation of amine hydrochlorides involves the reaction of the free amine with hydrochloric acid.
Procedure:
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Dissolve diisopropylamine in a suitable anhydrous solvent, such as diethyl ether or isopropanol, in a flask equipped with a magnetic stirrer and a gas inlet.
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Cool the solution in an ice bath.
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Bubble dry hydrogen chloride gas through the cooled solution, or add a stoichiometric amount of a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring.
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The diisopropylamine hydrochloride will precipitate out of the solution as a white solid.
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Collect the precipitate by filtration.
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Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material.
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Dry the product under vacuum to yield pure diisopropylamine hydrochloride.
The melting point is determined using a capillary melting point apparatus.
Procedure:
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Finely powder a small amount of dry diisopropylamine hydrochloride.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block at a rate of 10-15 °C per minute for a preliminary determination.
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For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.
This protocol provides a method for qualitatively assessing the solubility in various solvents.
Procedure:
-
To approximately 1 mL of the solvent (water, methanol, DMSO) in a small test tube, add a small, accurately weighed amount (e.g., 10 mg) of diisopropylamine hydrochloride at a controlled temperature (e.g., 25 °C).
-
Vigorously agitate the mixture for 1-2 minutes.
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Visually inspect the solution for the presence of undissolved solid.
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If the solid dissolves completely, add another portion of the solute and repeat the process until the solution is saturated.
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Based on the amount of solute that dissolves, the solubility can be qualitatively described (e.g., soluble, slightly soluble).
The pKa of the diisopropylammonium ion can be determined by titrating a solution of diisopropylamine hydrochloride with a strong base.
Procedure:
-
Prepare a standard solution of diisopropylamine hydrochloride of known concentration (e.g., 0.1 M) in deionized water.
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Calibrate a pH meter using standard buffer solutions.
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Place a known volume of the diisopropylamine hydrochloride solution in a beaker with a magnetic stirrer and immerse the pH electrode.
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Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
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Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.
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The pKa is the pH at the half-equivalence point, where half of the diisopropylammonium ions have been neutralized.
¹H NMR Spectroscopy:
-
Dissolve an accurately weighed sample of diisopropylamine hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer. The spectrum should be referenced to an internal standard (e.g., TMS or the residual solvent peak).
FTIR Spectroscopy:
-
Prepare a KBr pellet by thoroughly grinding a small amount of diisopropylamine hydrochloride (approx. 1-2 mg) with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Press the mixture in a die under high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Visualization of Chemical Relationships
The following diagram illustrates the simple acid-base reaction for the formation of diisopropylamine hydrochloride from its parent amine, diisopropylamine, and hydrochloric acid.
Caption: Formation of Diisopropylamine Hydrochloride.
Safety, Handling, and Storage
Safety: Diisopropylamine hydrochloride is harmful if swallowed and causes skin and serious eye irritation. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound. Work in a well-ventilated area.
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents. The compound is hygroscopic and should be protected from moisture.
This guide is intended to be a comprehensive resource for professionals working with diisopropylamine hydrochloride. For further information, consulting the primary literature and safety data sheets is recommended.
